molecular formula C15H15ClN4OS B4750335 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4750335
M. Wt: 334.8 g/mol
InChI Key: ZELJWVSPZRCKIT-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorobenzyl sulfanyl and a propyl group attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents.

    Introduction of Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative.

    Addition of Propyl Group: The propyl group is typically added through an alkylation reaction using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of the propyl group and the specific positioning of the chlorobenzyl sulfanyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other triazolopyrimidine derivatives.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-2-3-12-8-13(21)20-14(17-12)18-15(19-20)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJWVSPZRCKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324132
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898915-91-8
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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